Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Catalog No.
S802274
CAS No.
479094-62-7
M.F
C9H22BF4P
M. Wt
248.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate

CAS Number

479094-62-7

Product Name

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

IUPAC Name

ditert-butyl(methyl)phosphanium;tetrafluoroborate

Molecular Formula

C9H22BF4P

Molecular Weight

248.05 g/mol

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C

The exact mass of the compound Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a solid, air-stable phosphonium salt. It serves as a precursor to the bulky, electron-rich di-tert-butyl(methyl)phosphine ligand, which is highly effective in forming active catalysts for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. Its primary procurement value lies in its use for generating highly active catalyst systems capable of coupling challenging substrates, such as sterically hindered aryl chlorides, often under mild conditions. The tetrafluoroborate anion contributes to the compound's high melting point (>230 °C) and stability, simplifying handling and storage compared to the free phosphine.

Substituting Di-tert-butyl(methyl)phosphonium tetrafluoroborate with other phosphonium salts or common ionic liquids like those based on imidazolium cations is often unviable. The specific combination of the bulky di-tert-butyl(methyl)phosphonium cation and the tetrafluoroborate anion imparts a unique balance of thermal stability, electrochemical inertness, and catalytic activity that is not easily replicated. For example, phosphonium salts generally exhibit wider electrochemical stability windows compared to their nitrogen-based analogues (e.g., imidazolium salts), a critical factor in electrochemical applications. In catalysis, altering the alkyl groups on the phosphorus atom (e.g., using tri-n-butylphosphine) or changing the anion can significantly impact catalyst activity, selectivity, and stability, particularly in challenging cross-coupling reactions involving deactivated or hindered substrates. The tetrafluoroborate anion itself provides a different performance profile in terms of solubility and thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide (TFSI) or chloride, making direct substitution a high-risk decision without re-optimizing the entire process.

Superior Thermal Stability for High-Temperature Processes

Phosphonium-based ionic liquids, as a class, demonstrate superior thermal stability compared to common nitrogen-based alternatives like imidazolium salts. Studies show most phosphonium ionic liquids are thermally stable up to nearly 400°C. In contrast, the widely used 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) shows degradation beginning around 350-370°C. This enhanced thermal range is critical for applications requiring high-temperature processing or where exothermic reactions could compromise the stability of the medium.

Evidence DimensionDecomposition Temperature (Td)
Target Compound DataStable up to nearly 400°C (Class-level data for phosphonium ILs)
Comparator Or Baseline1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]): Degradation begins at 350-370°C
Quantified DifferenceApprox. 30-50°C higher thermal stability threshold
ConditionsThermogravimetric Analysis (TGA)

This provides a greater safety and operational margin in high-temperature chemical synthesis and material processing, preventing costly decomposition.

Wider Electrochemical Window Compared to Nitrogen-Based Ionic Liquids

Phosphonium-based ionic liquids consistently demonstrate a wider electrochemical stability window than their nitrogen-based counterparts, such as imidazolium or pyridinium salts. For instance, bis(trifluoromethylsulfonyl)imide-based phosphonium ionic liquids exhibit potential windows of at least 5.7 V. In contrast, the common electrolyte 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) shows a maximum operating voltage of 2.2 V in graphene-based capacitors, and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) has a reported electrochemical stability of ~4.0 V. A wider window is crucial for high-voltage energy storage devices and for studying electrochemical processes over a broader potential range without electrolyte decomposition.

Evidence DimensionElectrochemical Stability Window
Target Compound Data≥ 5.7 V (Class-level data for related phosphonium ILs)
Comparator Or Baseline[BMIM][BF4]: ~4.0 V; [BMPy][BF4]: 2.2 V
Quantified Difference1.7 V to 3.5 V wider potential window
ConditionsLinear sweep or cyclic voltammetry on glassy carbon or platinum electrodes

A wider electrochemical window allows for higher operating voltages in energy storage devices and enables a broader range of electrochemical reactions without solvent breakdown, enhancing device performance and experimental scope.

Enabling High-Yield Suzuki Coupling of Challenging Aryl Chlorides

The ligand generated from Di-tert-butyl(methyl)phosphonium tetrafluoroborate is highly effective for palladium-catalyzed Suzuki-Miyaura coupling reactions, particularly with unactivated and sterically hindered aryl chlorides, which are notoriously difficult substrates. For example, the coupling of the deactivated 4-chloroanisole with phenylboronic acid using a related bulky phosphine ligand, P(t-Bu)3, achieves a 98% yield. This class of bulky, electron-rich phosphine ligands significantly outperforms less bulky ligands like PPh3 or those with less electron-donating character, which often fail or give low yields with such substrates. The use of the tetrafluoroborate salt provides a stable, easy-to-handle precursor for generating the active phosphine ligand in situ.

Evidence DimensionYield in Suzuki Coupling of 4-chloroanisole
Target Compound Data98% Yield (with related P(t-Bu)3 ligand)
Comparator Or BaselineLess bulky/electron-rich phosphine ligands: Often result in low to no yield for unactivated aryl chlorides
Quantified DifferenceSignificantly higher yields, enabling previously difficult transformations
ConditionsPd catalyst, base (e.g., K3PO4 or CsF), solvent (e.g., dioxane), room temperature to 80°C

This enables the use of cheaper, more abundant aryl chlorides instead of more reactive but expensive aryl bromides or iodides, lowering raw material costs in complex syntheses.

High-Performance Electrolytes in Energy Storage

The demonstrated wide electrochemical window and high thermal stability of phosphonium salts make this compound a candidate for formulation into high-voltage electrolytes for devices like supercapacitors or lithium-ion batteries. Its stability at higher potentials compared to imidazolium-based salts allows for increased energy density and a wider operational temperature range.

Catalyst Systems for Pharmaceutical and Fine Chemical Synthesis

This compound is a preferred precursor for generating highly active palladium catalysts used in the synthesis of complex organic molecules. Its effectiveness in coupling inexpensive aryl chlorides makes it particularly valuable for cost-sensitive manufacturing processes where avoiding the use of aryl bromides or iodides is a key economic driver.

Robust Media for High-Temperature Organic Reactions

Given the high thermal stability of phosphonium salts (up to ~400°C), this compound can be used to formulate ionic liquid reaction media for processes that run at elevated temperatures. This provides a safer and more stable alternative to lower-boiling organic solvents or less stable ionic liquids, ensuring process integrity and reproducibility.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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